2-Formyl-6-(2,4,6-trifluorophenyl)phenol
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Overview
Description
Preparation Methods
The synthesis of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trifluorobenzene and phenol derivatives.
Reaction Conditions: The key step involves the formylation of the phenol ring, which can be achieved using reagents like formyl chloride or formic acid in the presence of a catalyst such as aluminum chloride.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Formyl-6-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Formyl-6-(2,4,6-trifluorophenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Formyl-6-(2,4,6-trifluorophenyl)phenol can be compared with similar compounds such as:
2,3,6-Trifluorophenol: This compound lacks the formyl group but shares the trifluorophenyl moiety, making it useful for studying the effects of fluorination on phenol reactivity.
2-Formyl-5-(2,4,6-trifluorophenyl)phenol: This isomer differs in the position of the formyl group, which can influence its chemical reactivity and biological activity.
2-Formyl-4-(2,4,6-trifluorophenyl)phenol: Another isomer with a different formyl group position, providing insights into structure-activity relationships in fluorinated phenols.
Properties
IUPAC Name |
2-hydroxy-3-(2,4,6-trifluorophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-4-10(15)12(11(16)5-8)9-3-1-2-7(6-17)13(9)18/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQDPBOKZSCTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=C(C=C2F)F)F)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685217 |
Source
|
Record name | 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-29-2 |
Source
|
Record name | 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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